molecular formula C52H50N2O4 B1585167 N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide CAS No. 83054-80-2

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Cat. No. B1585167
CAS RN: 83054-80-2
M. Wt: 767 g/mol
InChI Key: BIYPCKKQAHLMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) is a fluorescence dye that can be used as an electron acceptor . It has an extinction coefficient of 7.4 x 10^4 cm^-1 mol^-1 dm^3 . It is also an n-channel organic semiconductor .


Molecular Structure Analysis

The empirical formula of BTBP is C52H50N2O4 . Its molecular weight is 766.96 . The SMILES string representation of its structure is CC(C)(C)c1ccc(c(c1)N2C(=O)c3ccc4c5ccc6C(=O)N(C(=O)c7ccc(c8ccc(C2=O)c3c48)c5c67)c9cc(ccc9C(C)(C)C)C(C)(C)C)C(C)(C)C .


Physical And Chemical Properties Analysis

BTBP is a solid substance . It has a dye content of 97% . Its melting point is greater than 300 °C . The maximum wavelength (λmax) is 528 nm . It has N-type semiconductor properties with a mobility of 1.8x10^-4 cm^2/V·s .

Scientific Research Applications

Molecular Fluorescence Thermometry

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) has been used in molecular fluorescence thermometry. Shifts in the wavelength of its fluorescence maximum and intensity correlate with the temperature of the fluid it is dissolved in. This enables optical measurement of temperature with precision in both polar and nonpolar fluids at low concentrations (Schrum et al., 1994).

Langmuir−Blodgett Films

BTBP forms excellent Langmuir−Blodgett (LB) films when mixed with stearic acid. These films are highly fluorescent and show organized aggregates. Spectroscopic changes in these films over time suggest alterations in the packing configuration of BTBP moieties (Dutta et al., 1996).

Electrochromic and Electrochemical Properties

Polyimides containing di-tert-butyl-substituted bis(triarylamine) units have been synthesized, showing high thermal stability and reversible redox couples in both p- and n-doping processes. These materials display multi-electrochromic behaviors and are suitable for electrochromic devices (Wang & Hsiao, 2014). Additionally, electrochemically active polyimides with di-tert-butyl-substituted units have shown excellent stability in electrochromic characteristics, useful for anodically coloring materials (Wang & Hsiao, 2009).

Optical Nonlinear Properties

Studies on the optical nonlinear refractive and absorptive parameters of BTBP have found it suitable for photonic devices in the visible region. The dominance of absorptive nonlinearity over refractive nonlinearity suggests potential applications in optical materials and devices (Tripathy et al., 2017).

Electroluminescent Devices

BTBP has been used to enhance the electroluminescence efficiency in devices utilizing poly(3-alkylthiophene). Its incorporation leads to a significant increase in emission efficiency, suggesting its potential in optoelectronic applications (Ohmori et al., 1996).

Safety And Hazards

BTBP is classified under GHS07. The hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

BTBP can be used in the development of organic electronic-based devices which include organic light emitting diodes (OLED), electroluminescent devices, and organic solar cells (OSCs) .

properties

IUPAC Name

7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYPCKKQAHLMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H50N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232148
Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

CAS RN

83054-80-2
Record name Fluorescent perylene dye
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083054802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83054-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT PERYLENE DYE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W84U7KO3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Reactant of Route 6
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Citations

For This Compound
234
Citations
AK Dutta, K Kamada, K Ohta - Langmuir, 1996 - ACS Publications
Mixed films of nonamphiphilic N,N‘-bis (2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (DBPI) and stearic acid (SA) have been studied at the air−water interface and as …
Number of citations: 40 pubs.acs.org
U Tripathy, S Rallabandi, PB Bisht - Optics & Laser Technology, 2018 - Elsevier
By using a closed-aperture (CA) Z-scan technique with a frequency doubled ps and ns Nd: YAG laser, opposite signs of nonlinear refraction (NLR) of N,N′–Bis(2,5,-di-tert-butylphenyl)-…
Number of citations: 8 www.sciencedirect.com
U Tripathy, S Rallabandi, PB Bisht - Optical Materials, 2017 - Elsevier
The optical nonlinear refractive and absorptive parameters of the dye N,N′–Bis(2,5,-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (DBPI) in 96% sulphuric acid have been …
Number of citations: 10 www.sciencedirect.com
T Morimune, H Kajii, Y Ohmori - … of the IEEE Lasers and Electro …, 2006 - ieeexplore.ieee.org
Organic photo-detectors (OPDs) have been discussed as high-speed photo-detectors, which consist of heterostructure of copper phthalocyanine (CuPc) and N,N'-bis(2,5-di-tert-…
Number of citations: 1 ieeexplore.ieee.org
MYM Yoshida, AFA Fujii, YOY Ohmori… - Japanese journal of …, 1996 - iopscience.iop.org
A multicolor organic electroluminescent (EL) device utilizing poly (9, 9-dihexylfluorene)(PDHF) and N, N'-bis (2, 5-di-tert-butylphenyl)-3, 4, 9, 10-perylenedicarboximide (BPPC) has …
Number of citations: 55 iopscience.iop.org
T Morimune, H Kajii, Y Ohmori - Japanese journal of applied …, 2005 - iopscience.iop.org
Semitransparent organic photodetectors with the heterostructure of copper phthalocyanine (CuPc) and N, N'-bis (2, 5-di-tert-butylphenyl) 3, 4, 9, 10-perylenedicarboximide (BPPC) were …
Number of citations: 24 iopscience.iop.org
S Jockusch, NJ Turro - Journal of the American Chemical Society, 1999 - ACS Publications
Laser flash photolysis of α-hydroxy and α-amino ketones, which are used as photoinitiators in free radical polymerization, lead to the generation of a series of nucleophilic α-hydroxy …
Number of citations: 86 pubs.acs.org
Y Ohmori, T Hamasaki, T Morimune… - … and Photonics III, 2008 - spiedigitallibrary.org
Organic photo-detectors (OPDs) have been discussed as high-speed photo-detectors fabricated by vacuum and solution processes. By vacuum process, OPD was fabricated on an ITO-…
Number of citations: 6 www.spiedigitallibrary.org
R Yasukuni, T Hironaka, T Asahi - Japanese Journal of Applied …, 2010 - iopscience.iop.org
Fluorescent nanoparticles of N, N'-bis (2, 5-di-tert-butylphenyl)-3, 4, 9, 10-perylenedicarboximide (DBPI) were fabricated by laser ablation of its microcrystals dispersed in pure water, …
Number of citations: 17 iopscience.iop.org
U Tripathy, PB Bisht - Optics communications, 2006 - Elsevier
With picosecond pulses at the wavelength of 532nm, we have determined the optical nonlinear refractive and absorptive parameters of the dye N,N′-bis(2,5-di-tert-butylphenyl)-3,4,9,…
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.